molecular formula C8H18N2 B13890224 3-(2-Aminoethyl)cyclohexan-1-amine

3-(2-Aminoethyl)cyclohexan-1-amine

Cat. No.: B13890224
M. Wt: 142.24 g/mol
InChI Key: SODXNTSWWHSDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)cyclohexan-1-amine is an organic compound that belongs to the class of amines It consists of a cyclohexane ring substituted with an aminoethyl group at the third position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminoethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

3-(2-Aminoethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in neurotransmitter systems and as a precursor for biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent in treating neurological disorders and as a component in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring and a single amine group.

    2-(2-Aminoethyl)cyclohexan-1-amine: A structural isomer with the aminoethyl group at a different position.

    N-(2-Aminoethyl)cyclohexanamine: Another isomer with a different arrangement of the amino groups.

Uniqueness: 3-(2-Aminoethyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-(2-aminoethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H18N2/c9-5-4-7-2-1-3-8(10)6-7/h7-8H,1-6,9-10H2

InChI Key

SODXNTSWWHSDCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.